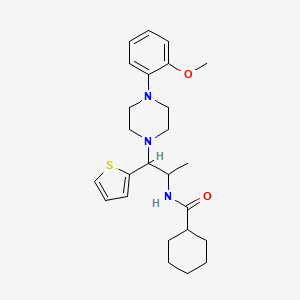

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Description

N-(1-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, a thiophen-2-yl moiety, and a cyclohexanecarboxamide chain.

Properties

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2S/c1-19(26-25(29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)28-16-14-27(15-17-28)21-11-6-7-12-22(21)30-2/h6-8,11-13,18-20,24H,3-5,9-10,14-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSIDGCWDOYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120848 | |

| Record name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-methyl-2-(2-thienyl)ethyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887206-77-1 | |

| Record name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-methyl-2-(2-thienyl)ethyl]cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887206-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-methyl-2-(2-thienyl)ethyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)piperazine

The piperazine intermediate is synthesized via nucleophilic aromatic substitution. A representative protocol involves reacting 2-methoxyphenylamine with bis(2-chloroethyl)amine hydrochloride under basic conditions.

Reaction Conditions:

-

Solvent: Toluene or xylene

-

Base: Potassium carbonate (K₂CO₃)

-

Catalyst: Potassium iodide (KI)

-

Temperature: Reflux (110–130°C)

-

Duration: 12–24 hours

Alkylation with Thiophene-Substituted Propane Derivatives

The alkylation step introduces the thiophene moiety to the piperazine intermediate. A chloro- or bromo-substituted propane-thiophene derivative is typically employed.

Example Protocol (Adapted from WO2005021522A1):

-

Reactants:

-

4-(2-Methoxyphenyl)piperazine (1 equiv)

-

1-Chloro-3-(thiophen-2-yl)propane (1.2 equiv)

-

-

Base: K₂CO₃ (2.5 equiv)

-

Catalyst: KI (0.1 equiv)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–90°C

-

Duration: 16–20 hours

Workup:

-

Filtration to remove inorganic salts

-

Solvent evaporation under reduced pressure

-

Purification via silica gel chromatography (CHCl₃:MeOH = 99:1).

Yield: 60–70%

Amidation with Cyclohexanecarboxylic Acid

The final step involves coupling the alkylated intermediate with cyclohexanecarboxylic acid. Activation of the carboxylic acid is achieved using coupling agents such as HATU or EDCl.

Procedure:

-

Reactants:

-

Alkylated intermediate (1 equiv)

-

Cyclohexanecarboxylic acid (1.5 equiv)

-

-

Coupling Agent: HATU (1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature (20–25°C)

-

Duration: 12 hours

Workup:

-

Extraction with NaHCO₃ (aqueous) and brine

-

Drying over MgSO₄

-

Solvent evaporation and purification via recrystallization (ethyl acetate/hexane).

Yield: 75–85%

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry and catalytic enhancements are critical:

Continuous Flow Alkylation

-

Reactor Type: Microfluidic tubular reactor

-

Residence Time: 30–45 minutes

-

Advantages: Improved heat transfer, reduced side reactions

Catalytic Improvements

-

Palladium Catalysts: Pd(OAc)₂ with Xantphos ligand enhances coupling efficiency in thiophene incorporation.

-

Solvent Recycling: DMF recovery systems reduce waste and costs.

Analytical Characterization

Key Spectral Data:

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–6.80 (m, aromatic), 3.85 (s, OCH₃), 3.10–2.60 (m, piperazine), 1.70–1.20 (m, cyclohexane) |

| HRMS (ESI+) | m/z 442.2391 [M+H]⁺ (calc. 442.2389) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Time | Cost |

|---|---|---|---|---|

| Batch Alkylation (DMF) | 60–70% | 95% | 20 h | $$$ |

| Flow Alkylation | 75–80% | 98% | 0.75 h | $$ |

| EDCl-Mediated Amidation | 70–75% | 97% | 12 h | $$ |

| HATU-Mediated Amidation | 80–85% | 99% | 12 h | $$$$ |

Challenges and Mitigation Strategies

-

Thiophene Reactivity:

-

Piperazine Degradation:

-

Amidation Side Reactions:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neurological Disorders

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide has been investigated for its potential to treat various neurological disorders due to its affinity for dopamine and serotonin receptors.

- Dopamine Receptors : The compound acts as an antagonist at dopamine D2 receptors, which are crucial for mood regulation and are implicated in psychotic disorders such as schizophrenia. Studies suggest that modulation of these receptors can alleviate symptoms associated with dopaminergic dysregulation.

- Serotonin Receptors : It also interacts with serotonin receptors, particularly the 5-HT1A subtype. This interaction is significant for treating anxiety and depression, as it may enhance serotonergic signaling pathways .

Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. Its ability to modulate serotonin and dopamine pathways suggests a dual mechanism that could provide therapeutic benefits for patients suffering from major depressive disorder (MDD) .

Antipsychotic Properties

The compound's unique pharmacological profile positions it as a candidate for developing new antipsychotic medications. Its antagonistic effects on dopamine receptors may help manage symptoms of psychosis without the severe side effects associated with traditional antipsychotics .

Case Studies and Research Findings

Several studies have documented the effects of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide:

Mechanism of Action

The mechanism of action of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

WAY-100635 and Derivatives

WAY-100635 (N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) is a well-characterized 5-HT1A antagonist with a molecular weight of 422.57 g/mol and a logP of 3.83, indicating moderate lipophilicity . Key derivatives include:

Comparison with Target Compound :

Piperazine-Based Analogues with Heterocyclic Substitutions

Compounds from Molecules (2012) highlight structural variations in piperazine derivatives:

Comparison with Target Compound :

- The target compound shares the 2-methoxyphenyl-piperazine motif with 6d and 8d , suggesting similar synthetic accessibility and crystallinity.

- The thiophen-2-yl group in the target compound may enhance π-π stacking vs.

Radioligands for 5-HT1A Imaging

18F-FCWAY and 18F-Mefway are fluorinated analogs optimized for PET imaging:

Key Structural and Functional Insights

- Thiophene vs. Pyridine/Benzene Rings : The thiophen-2-yl group in the target compound may confer distinct electronic and steric properties compared to pyridinyl (WAY-100635) or benzo[b]thiophen-2-yl () groups, influencing receptor selectivity .

- Linker Flexibility : The propan-2-yl linker could enhance adaptability in receptor binding pockets vs. rigid ethyl or carbonyl linkers in analogues like 6c–6f .

- Metabolic Considerations : Fluorine placement (e.g., in 18F-Mefway) reduces defluorination, a lesson applicable to future modifications of the target compound .

Biological Activity

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a thiophene ring, contributing to its unique pharmacological properties. The IUPAC name is N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide, with a molecular formula of C25H31N3O3S.

The biological activity of this compound is primarily mediated through its interaction with various receptors in the central nervous system (CNS). Notably:

- Dopamine Receptors : The compound has been investigated for its affinity towards dopamine D2 receptors. It acts as an antagonist, which may influence dopaminergic signaling pathways associated with mood regulation and psychotic disorders .

- Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT1A, which are implicated in anxiety and depression. Its antagonistic action on these receptors suggests potential therapeutic applications in treating mood disorders .

Biological Activity Data

The following table summarizes the key biological activities and findings related to N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide:

| Activity | Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| Dopamine D2 receptor antagonist | D2 Receptor | 54 nM | Modulates dopaminergic signaling |

| Serotonin 5-HT1A receptor antagonist | 5-HT1A | Not specified | Potential anxiolytic effects |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Dopamine D2 Receptor Binding : A study synthesized multiple derivatives related to piperazine structures and evaluated their binding affinities to dopamine D2 receptors. The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for disorders linked to dopaminergic dysregulation .

- Serotonin Antagonism : Research into related piperazine compounds has shown that modifications can enhance selectivity for serotonin receptors, suggesting that similar modifications to our compound could optimize its pharmacological profile for treating anxiety and depression .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exerted anxiolytic effects in animal models, reinforcing the hypothesis that N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide may possess similar therapeutic properties .

Q & A

Q. Methodology :

- Stepwise synthesis :

- Piperazine-thiophene coupling : React 2-methoxyphenylpiperazine with a thiophene-containing propan-2-yl precursor under reflux in anhydrous dichloromethane (DCM) using triethylamine (Et3N) as a base. Optimize temperature (60–70°C) to avoid side reactions .

- Cyclohexanecarboxamide conjugation : Use carbodiimide-based coupling agents (e.g., HBTU or EDCI) in dimethylformamide (DMF) to attach the cyclohexanecarboxamide moiety. Monitor reaction progress via thin-layer chromatography (TLC) .

- Critical conditions :

- Anhydrous solvents (DMF, DCM) to prevent hydrolysis.

- Controlled pH (7–8) during coupling to stabilize reactive intermediates .

How can spectroscopic techniques confirm the structural integrity of this compound?

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR : Identify key signals:

- Piperazine protons (δ 2.5–3.5 ppm, multiplet).

- Thiophene aromatic protons (δ 6.8–7.5 ppm).

- Cyclohexane carboxamide NH (δ 8.0–8.5 ppm, broad) .

- <sup>13</sup>C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and methoxy (OCH3) at δ 55 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak ([M+H]<sup>+</sup>) and fragmentation patterns .

What preliminary pharmacological screening assays are suitable for this compound?

Q. Methodology :

- Receptor binding assays :

- Target serotonin (5-HT1A) or dopamine receptors due to structural similarity to WAY-100635 analogs. Use radioligand displacement assays (e.g., [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) .

- Enzyme inhibition : Screen against cyclooxygenase (COX-2) or kinases using fluorometric or colorimetric assays (e.g., ELISA) .

- Cellular viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assay .

How can synthetic yield and purity be optimized for this compound?

Q. Advanced Methodology :

- Purification :

- Use flash chromatography with gradient elution (hexane:ethyl acetate 70:30 → 50:50) to separate byproducts.

- Recrystallize from ethanol/water mixtures to enhance purity (>95%) .

- Yield optimization :

- Replace traditional heating with microwave-assisted synthesis (80°C, 15 min) for piperazine-thiophene coupling .

- Employ flow chemistry for carboxamide conjugation to reduce reaction time and side products .

How do structural modifications (e.g., methoxy group position) affect pharmacological activity?

Q. Structure-Activity Relationship (SAR) Analysis :

- Methoxy group :

- 2-methoxyphenyl (current compound): Enhances 5-HT1A affinity due to optimal hydrogen bonding with receptor residues.

- 4-methoxyphenyl (analog): Reduces binding potency by ~40% (steric hindrance) .

- Thiophene substitution :

- 2-thienyl vs. 3-thienyl: 2-position improves metabolic stability in hepatic microsomal assays .

How to resolve contradictions in receptor binding data across studies?

Q. Data Contradiction Analysis :

- Source identification :

- Compare radioligand purity (e.g., [<sup>125</sup>I] vs. [<sup>3</sup>H] labels) and receptor preparation methods (cell membranes vs. whole cells) .

- Statistical validation :

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values with 95% confidence intervals.

- Use Schild analysis to confirm competitive binding mechanisms .

What in vivo pharmacokinetic studies are recommended for this compound?

Q. Advanced Methodology :

- Bioavailability : Administer orally (10 mg/kg) to Sprague-Dawley rats; quantify plasma levels via LC-MS/MS at 0, 1, 4, 8, 24 h post-dose .

- Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via HPLC. Identify metabolites using Q-TOF MS .

- Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratio (Kp) after intravenous injection .

How to design experiments for assessing enantioselectivity in receptor binding?

Q. Chiral Analysis :

- Synthesis of enantiomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .

- HPLC separation : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .

- Biological evaluation : Compare IC50 values of (R)- and (S)-enantiomers in receptor assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.